molecular formula C17H25NO5Se B3021772 Boc-HomoSec(Mob)-OH CAS No. 2044710-79-2

Boc-HomoSec(Mob)-OH

Cat. No.: B3021772
CAS No.: 2044710-79-2
M. Wt: 402.4 g/mol
InChI Key: DACGJHKBWPCGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-HomoSec(Mob)-OH is a specialized amino acid derivative used in peptide synthesis and biochemical research. The compound features a tert-butoxycarbonyl (Boc) protecting group, a homoselenocysteine (HomoSec) backbone, and a methoxybenzyl (Mob) substituent on the selenium atom. Its molecular formula is C₁₆H₂₃NO₅Se, with a molecular weight of 388.32 g/mol . The Mob group (para-methoxybenzyl) enhances solubility in organic solvents like DMSO, making it suitable for solid-phase peptide synthesis.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5Se/c1-17(2,3)23-16(21)18-14(15(19)20)9-10-24-11-12-5-7-13(22-4)8-6-12/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACGJHKBWPCGRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC[Se]CC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-HomoSec(Mob)-OH typically involves the protection of homoserine. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The carboxyl group is then protected by converting it into a methylthioethyl ester using methylthioethanol and a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Boc-HomoSec(Mob)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA). The Mob group can be removed using nucleophiles like thiols.

    Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like DCC or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal, thiols for Mob removal.

    Coupling: Dicyclohexylcarbodiimide (DCC), HATU, and bases like N-methylmorpholine (NMM).

Major Products Formed

    Deprotected Homoserine: After removal of the Boc and Mob groups.

    Peptides: When coupled with other amino acids or peptides.

Scientific Research Applications

Boc-HomoSec(Mob)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in peptide synthesis.

    Biology: In the study of protein structure and function.

    Medicine: For the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for various applications, including diagnostics and therapeutics.

Mechanism of Action

The mechanism of action of Boc-HomoSec(Mob)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino function, preventing unwanted reactions during synthesis. The Mob group protects the carboxyl function, allowing selective deprotection and coupling reactions. These protecting groups are removed under specific conditions to yield the desired peptide product.

Comparison with Similar Compounds

Boc-HomoSec(pMeBzl)-OH

  • Molecular Formula: C₁₇H₂₅NO₄Se
  • Molecular Weight : 386.34 g/mol
  • Key Differences :
    • Substituent: 4-methylbenzyl (pMeBzl) instead of methoxybenzyl (Mob).
    • The absence of an oxygen atom in the benzyl group reduces polarity compared to Boc-HomoSec(Mob)-OH.
    • Solubility : Similar solubility in DMSO but slightly lower hydrophilicity due to the methyl group .

Boc-Sec(Mob)-OH

  • Molecular Formula: C₁₅H₂₁NO₅Se
  • Molecular Weight : 374.29 g/mol (estimated)
  • Key Differences: Shorter backbone: Selenocysteine (Sec) instead of homoselenocysteine (HomoSec).

Boc-HomoSer(Bzl)-OH

  • Molecular Formula: C₁₆H₂₃NO₅
  • Molecular Weight : 309.36 g/mol
  • Key Differences: Oxygen replaces selenium in the side chain. Lower molecular weight and distinct redox inactivity, limiting utility in selenoprotein studies. Higher Log S (-2.7) indicates poorer aqueous solubility compared to selenium analogues .

Boc-HomoArg(NO₂)-OH

  • Molecular Formula : C₁₂H₂₃N₅O₆
  • Molecular Weight : 333.34 g/mol
  • Key Differences :
    • Nitro-functionalized arginine side chain instead of selenium.
    • Used in studies requiring cationic or nitro-group-mediated interactions, such as enzyme inhibition assays .

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Atom (Side Chain) Solubility (DMSO) Applications
This compound C₁₆H₂₃NO₅Se 388.32 Methoxybenzyl Selenium (Se) ≥100 mg/mL Selenoprotein synthesis, redox studies
Boc-HomoSec(pMeBzl)-OH C₁₇H₂₅NO₄Se 386.34 4-methylbenzyl Selenium (Se) ≥100 mg/mL Comparative redox assays
Boc-Sec(Mob)-OH C₁₅H₂₁NO₅Se 374.29 Methoxybenzyl Selenium (Se) Not reported Small peptide synthesis
Boc-HomoSer(Bzl)-OH C₁₆H₂₃NO₅ 309.36 Benzyl Oxygen (O) ≥50 mg/mL Non-redox peptide models
Boc-HomoArg(NO₂)-OH C₁₂H₂₃N₅O₆ 333.34 Nitroarginine Nitrogen (N) ≥50 mg/mL Enzyme inhibition studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-HomoSec(Mob)-OH
Reactant of Route 2
Reactant of Route 2
Boc-HomoSec(Mob)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.